molecular formula C10H16N2O2 B11902189 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione CAS No. 90058-27-8

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B11902189
CAS No.: 90058-27-8
M. Wt: 196.25 g/mol
InChI Key: OMXDVFAWWBTVSO-UHFFFAOYSA-N
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Description

7-Methyl-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings This compound is part of the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic core. The reaction conditions often involve the use of catalysts such as L-proline to enhance the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

90058-27-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

11-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C10H16N2O2/c1-7-4-2-3-5-10(7)9(14)11-6-8(13)12-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)

InChI Key

OMXDVFAWWBTVSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)NCC(=O)N2

Origin of Product

United States

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